molecular formula C15H18N2O3 B11845527 tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate CAS No. 289483-85-8

tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

Cat. No.: B11845527
CAS No.: 289483-85-8
M. Wt: 274.31 g/mol
InChI Key: MZPMRRAPFVVVDI-UHFFFAOYSA-N
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Description

tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a tert-butyl carbamate group attached to an indole ring, which is further substituted with a formyl group at the 3-position and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology:

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The formyl group and the indole ring are likely involved in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

    tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar structure but with a hydroxy group instead of a methyl group.

    tert-Butyl (3-formyl-4-ethyl-1H-indol-7-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness:

Properties

CAS No.

289483-85-8

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl N-(3-formyl-4-methyl-1H-indol-7-yl)carbamate

InChI

InChI=1S/C15H18N2O3/c1-9-5-6-11(17-14(19)20-15(2,3)4)13-12(9)10(8-18)7-16-13/h5-8,16H,1-4H3,(H,17,19)

InChI Key

MZPMRRAPFVVVDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C=O

Origin of Product

United States

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